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molecular formula C9H4BrF3S B8331836 Benzo[b]thiophene, 7-bromo-5-(trifluoromethyl)-

Benzo[b]thiophene, 7-bromo-5-(trifluoromethyl)-

Cat. No. B8331836
M. Wt: 281.09 g/mol
InChI Key: IPDZLHVZACALPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359339B2

Procedure details

To a mixture of quinoline (5 mL) and copper powder (0.39 g, 6.2 mmol) in a sealed tube was added 7-bromo-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (1.0 g, 3.1 mmol). The mixture was heated to 200° C. for 20 minutes, then allowed to cool to room temperature. The mixture was filtered, then the collected precipitate was washed with toluene. The filtrate was concentrated, then the resulting brown oil was diluted with EtOAc and poured into 6.0 M HCl (aq). The layers were separated, then the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with 6.0 M HCl (aq), water, then saturated NaCl (aq), dried over Na2SO4, filtered, then concentrated. The residue was purified by silica gel chromatography eluting with 0-1% EtOAc/hexanes to afford the title compound as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.10 (br s, 1H); 7.77 (br s, 1H); 7.69 (d, J=5.5 Hz, 1H); 7.57 (d, J=5.5 Hz, 1H). LC1: 4.02 min. Compound does not ionize.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0.39 g
Type
catalyst
Reaction Step One
Name
7-bromo-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1.[Br:11][C:12]1[C:20]2[S:19][C:18](C(O)=O)=[CH:17][C:16]=2[CH:15]=[C:14]([C:24]([F:27])([F:26])[F:25])[CH:13]=1>[Cu]>[Br:11][C:12]1[C:20]2[S:19][CH:18]=[CH:17][C:16]=2[CH:15]=[C:14]([C:24]([F:27])([F:25])[F:26])[CH:13]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
0.39 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
7-bromo-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=CC=2C=C(SC21)C(=O)O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the collected precipitate was washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
the resulting brown oil was diluted with EtOAc
ADDITION
Type
ADDITION
Details
poured into 6.0 M HCl (aq)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 6.0 M HCl (aq), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaCl (aq), dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-1% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=2C=CSC21)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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